
3-(methylsulfanyl)-N-(propan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(methylsulfanyl)-N-(propan-2-yl)aniline is an organic compound characterized by the presence of a methylsulfanyl group attached to an aniline ring, with an isopropyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-N-(propan-2-yl)aniline typically involves the reaction of 3-chloroaniline with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the methylsulfanyl group. The resulting intermediate is then reacted with isopropylamine to introduce the isopropyl group on the nitrogen atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(methylsulfanyl)-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Aniline derivatives
Substitution: Nitroaniline, halogenated aniline
Wissenschaftliche Forschungsanwendungen
3-(methylsulfanyl)-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(methylsulfanyl)-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(methylsulfanyl)aniline
- N-(propan-2-yl)aniline
- 3-(methylsulfanyl)-N-methylaniline
Uniqueness
3-(methylsulfanyl)-N-(propan-2-yl)aniline is unique due to the presence of both the methylsulfanyl and isopropyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H15NS |
|---|---|
Molekulargewicht |
181.30 g/mol |
IUPAC-Name |
3-methylsulfanyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H15NS/c1-8(2)11-9-5-4-6-10(7-9)12-3/h4-8,11H,1-3H3 |
InChI-Schlüssel |
MXNVHFHZVPRDCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=CC(=CC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


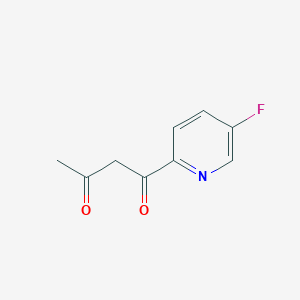
![{2-[(Pentan-3-yl)amino]phenyl}methanol](/img/structure/B13309515.png)
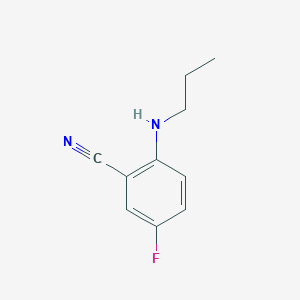

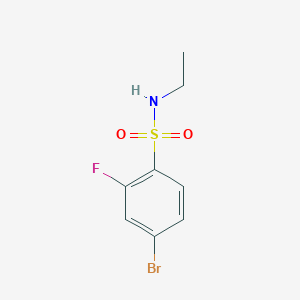
![4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol](/img/structure/B13309535.png)
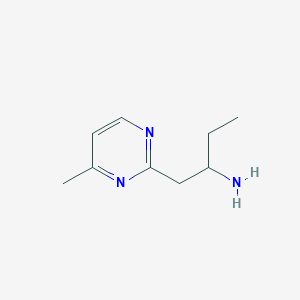
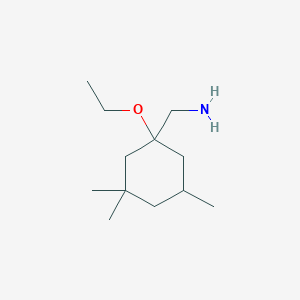
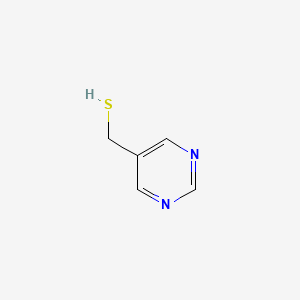
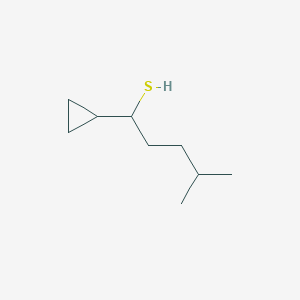
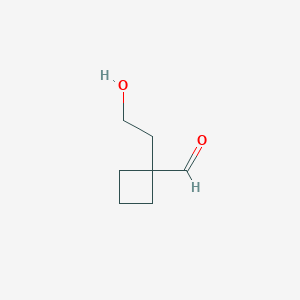

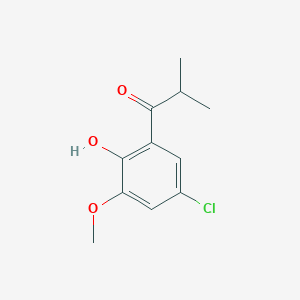
![5-Chloro-2-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13309583.png)
